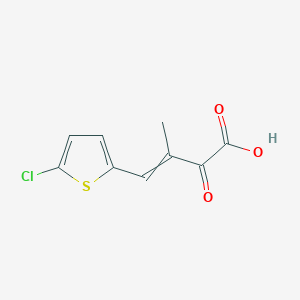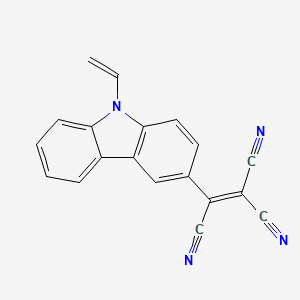![molecular formula C30H35NO6 B14177325 Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate CAS No. 1075726-78-1](/img/structure/B14177325.png)
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves multiple steps. One common method starts with the conversion of eugenol methyl ether to a secondary alcohol, followed by a Ritter reaction with benzyl cyanide, and a cyclization reaction of the amide obtained to isoquinoline using sulfuric acid . The addition reaction between eugenol methyl ether and formic acid yields 1-(3,4-dimethoxyphenyl)-2-propyl formate, which is then hydrolyzed with potassium hydroxide to form 1-(3,4-dimethoxyphenyl)-2-propanol. This intermediate undergoes a Ritter reaction with benzyl cyanide to yield N-[1-benzyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-acetamide, which is then cyclized with sulfuric acid to produce the target compound .
Analyse Des Réactions Chimiques
Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and benzyl cyanide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoquinoline derivatives, while reduction reactions can produce various alcohols and amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antitumor, antimalarial, and antiviral agent . Its ability to interact with various molecular targets makes it a valuable compound for drug development and therapeutic research .
Mécanisme D'action
The mechanism of action of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate include other isoquinoline derivatives such as 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline . These compounds share similar chemical structures and biological activities but may differ in their specific molecular interactions and therapeutic potentials . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1075726-78-1 |
|---|---|
Formule moléculaire |
C30H35NO6 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate |
InChI |
InChI=1S/C30H35NO6/c1-33-26-11-10-22(17-27(26)34-2)16-25-24-19-29(36-4)28(35-3)18-23(24)12-14-31(25)15-13-30(32)37-20-21-8-6-5-7-9-21/h5-11,17-19,25H,12-16,20H2,1-4H3/t25-/m1/s1 |
Clé InChI |
DVFOFXJFZUMRFZ-RUZDIDTESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


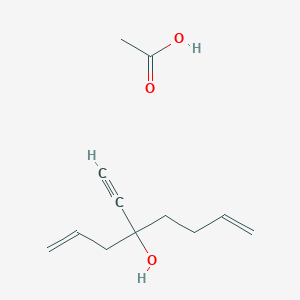

![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B14177280.png)
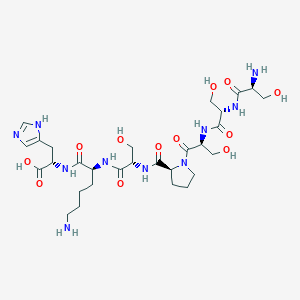
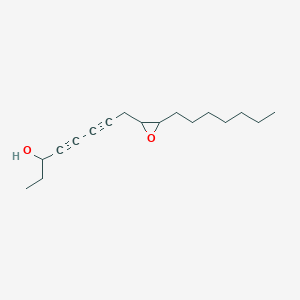
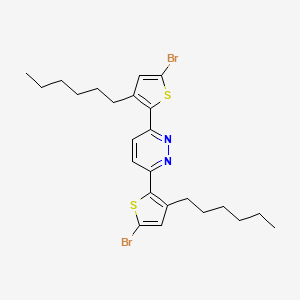
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)

![4-{[3-Chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B14177315.png)
![N-[2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethylidene]hydroxylamine](/img/structure/B14177316.png)
